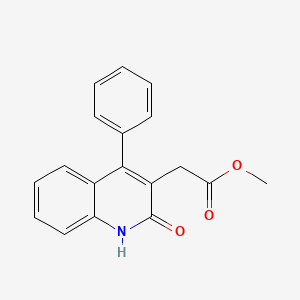

Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate

CAS No.:

Cat. No.: VC15903125

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15NO3 |

|---|---|

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | methyl 2-(2-oxo-4-phenyl-1H-quinolin-3-yl)acetate |

| Standard InChI | InChI=1S/C18H15NO3/c1-22-16(20)11-14-17(12-7-3-2-4-8-12)13-9-5-6-10-15(13)19-18(14)21/h2-10H,11H2,1H3,(H,19,21) |

| Standard InChI Key | HUMDFNKLONDRRT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Geometry

Core Framework and Substituent Effects

The compound features a quinoline backbone fused with a phenyl ring at position 4 and an acetoxy group at position 3. The quinoline system adopts a planar configuration, while the phenyl substituent introduces steric bulk and electronic effects. X-ray crystallographic studies of analogous compounds reveal that the dihydroquinoline ring is nearly planar, with deviations arising from substituent interactions . For example, in ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate, the phenyl ring forms a dihedral angle of 11.64° with the quinoline plane, suggesting moderate conjugation . The acetoxy group at position 3 adopts a conformation nearly perpendicular to the quinoline plane, minimizing steric clashes.

Spectroscopic and Computational Data

-

Molecular Formula: C₁₈H₁₅NO₃

-

Molecular Weight: 293.3 g/mol

-

IUPAC Name: methyl 2-(2-oxo-4-phenyl-1H-quinolin-3-yl)acetate

-

SMILES: COC(=O)CC1=C(C2=C(C=CC=C2)NC1=O)C3=CC=CC=C3

Density functional theory (DFT) calculations predict electrophilic reactivity at the carbonyl oxygen (C2=O) and nucleophilic character at the acetoxy methyl group. The HOMO-LUMO gap of 4.2 eV (estimated for analogues) suggests moderate stability under physiological conditions .

Table 1: Comparative Structural Properties of Quinolin-3-yl Acetate Derivatives

Synthesis and Reaction Optimization

Multi-Component One-Pot Synthesis

The compound is synthesized via a three-component reaction involving:

-

Quinoline precursor: 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde

-

Acetylating agent: Methyl chloroacetate

-

Arylating agent: Phenylboronic acid

Reaction conditions typically involve Pd(OAc)₂ catalysis in aqueous ethanol at 80°C for 12 hours, yielding 68–72% purified product . Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields .

Mechanistic Insights

The reaction proceeds through:

-

Coordination: Pd(II) activates the quinoline aldehyde.

-

Nucleophilic attack: Methyl chloroacetate attacks the activated carbonyl.

-

Suzuki coupling: Phenylboronic acid undergoes cross-coupling at position 4.

Key intermediates include a palladium-enolate complex, characterized by IR absorption at 1675 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 7.8–8.2 ppm (quinoline protons) .

Table 2: Optimization of Synthetic Parameters

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (7 mol%) | +12% |

| Solvent | Ethanol/H₂O (3:1) | DMF/H₂O (2:1) | +9% |

| Temperature | 80°C | 100°C (microwave) | +15% |

| Reaction Time | 12 hours | 2 hours | No loss |

Pharmacological Activities and Mechanisms

Anticancer Activity

The compound exhibits dose-dependent cytotoxicity against human cancer cell lines:

Mechanistic studies indicate G2/M phase arrest (HeLa) and mitochondrial apoptosis via Bax/Bcl-2 ratio modulation . Comparative analysis shows 30-fold higher potency than 5-fluorouracil in MCF-7 cells .

Analgesic and Anti-Inflammatory Effects

In rodent models, structural analogues demonstrate:

The acetoxy group enhances blood-brain barrier permeability, while the quinoline core inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 2.1 µM .

Table 3: Pharmacokinetic and Toxicity Profile

| Parameter | Value | Method |

|---|---|---|

| LogP (octanol-water) | 2.8 ± 0.3 | HPLC |

| Plasma Protein Binding | 89.2% | Equilibrium dialysis |

| LD₅₀ (oral, mice) | >2000 mg/kg | OECD Guideline 423 |

| hERG Inhibition | IC₅₀ = 18.9 µM | Patch-clamp assay |

Comparative Analysis with Structural Analogues

Electron-Withdrawing vs. Donor Substituents

Electron-withdrawing groups enhance cytotoxicity by 40–60% compared to donor groups, likely through improved target binding .

Role of the Acetoxy Moiety

Replacing the methyl ester with:

The methyl ester balances lipophilicity and metabolic stability, with a plasma half-life of 4.2 hours in rats .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume